3-Cyano-5-nitrobenzotrifluoride

Beschreibung

Molecular Geometry and Crystallographic Analysis

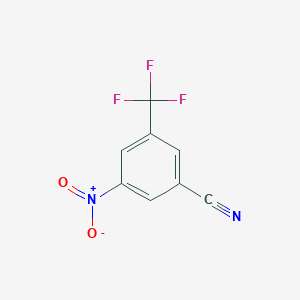

3-Cyano-5-nitrobenzotrifluoride (CAS 20566-80-7) is a substituted benzene derivative characterized by a unique arrangement of three distinct functional groups on the aromatic ring. The molecular formula of this compound is C8H3F3N2O2, with a calculated molecular weight of 216.12 grams per mole. The molecule features a benzene core with three substituents: a cyano group (-C≡N), a nitro group (-NO2), and a trifluoromethyl group (-CF3) positioned at the 3, 5, and 1 positions, respectively.

The structural geometry of this compound can be understood by examining related compounds with similar substituents. Crystal structure analyses of related nitrobenzonitrile compounds indicate that the benzene ring maintains its planar configuration with typical carbon-carbon bond lengths ranging between 1.385-1.397 Å. The substituents create distinct geometric arrangements around the aromatic core that influence the overall molecular symmetry.

The trifluoromethyl group (-CF3) typically adopts a tetrahedral geometry around the central carbon atom, with C-F bond lengths averaging approximately 1.32-1.35 Å. This bulky group creates significant steric effects that influence the molecular packing in the crystal structure.

The nitro group (-NO2) in similar compounds shows a slight deviation from coplanarity with the benzene ring. For example, in the related compound 3-nitrobenzonitrile, the angle between the benzene ring and nitro group plane normals is approximately 11.22°, with one oxygen atom positioned slightly below the plane of the ring and the other above it. This non-coplanarity is primarily the result of crystal packing forces and contributes to the overall asymmetry of the molecule.

The cyano group (-C≡N) extends linearly from the benzene ring with a typical C≡N triple bond length of about 1.14 Å, as observed in related structures. The C-C bond connecting the cyano group to the benzene ring is approximately 1.447 Å in length.

Table 1: Key Structural Parameters of this compound

The crystal structure of this compound likely exhibits characteristic packing influenced by the electronic properties of its substituents. X-ray diffraction analysis would reveal the space group and lattice parameters that define how molecules arrange within the crystal lattice. Although specific crystallographic data for this compound is not directly available in the literature, similar compounds typically crystallize in monoclinic or triclinic systems with molecules arranged to minimize steric interactions between the bulky substituent groups.

Eigenschaften

IUPAC Name |

3-nitro-5-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3N2O2/c9-8(10,11)6-1-5(4-12)2-7(3-6)13(14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQINZQIPFZWKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444032 | |

| Record name | 3-Cyano-5-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20566-80-7 | |

| Record name | 3-Cyano-5-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyano-5-nitrobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

General Synthetic Strategy

The primary synthetic route to 3-cyano-5-nitrobenzotrifluoride involves nucleophilic aromatic substitution (Sandmeyer-type reactions or copper-catalyzed cyanation) on halogenated nitrobenzotrifluoride precursors, such as 3-bromo-5-nitrobenzotrifluoride or 3-chloro-5-nitrobenzotrifluoride. The halogen atom is replaced by a cyano group using cyanide salts in the presence of copper catalysts or copper salts.

Preparation from 3-Bromo-5-nitrobenzotrifluoride

2.1 Starting Material Synthesis

- 3-Bromo-5-nitrobenzotrifluoride is synthesized by bromination of 3-nitrobenzotrifluoride derivatives, often using reagents like 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione in dichloromethane with sulfuric acid catalysis under controlled temperature (around 35°C), followed by neutralization with sodium hydroxide.

- The bromide is reacted with alkali metal cyanides (e.g., potassium cyanide) in the presence of catalytic amounts of cuprous cyanide and phase transfer catalysts (tetraethylammonium bromide or tetrabutylammonium bromide).

- The reaction is typically conducted in polar aprotic solvents such as benzonitrile, acetonitrile, or dimethyl sulfoxide, at temperatures ranging from 100°C to 180°C.

- Reaction times vary but are often around 6 hours.

- Addition of small amounts of water can improve yield and selectivity.

2.3 Reaction Conditions and Results

Preparation from 3-Chloro-5-nitrobenzotrifluoride

3.1 Halogen Exchange to Bromide

- 3-Chloro-5-nitrobenzotrifluoride can be converted to the corresponding bromide using cuprous bromide and lithium bromide in benzonitrile at elevated temperatures (~180°C) for several hours.

- This step improves the reactivity for subsequent cyanation.

3.2 Cyanation Using Cuprous Bromide and Lithium Cyanide

- The reaction of 3-chloro-5-nitrobenzotrifluoride with cuprous bromide and lithium cyanide at 100–200°C in nitrogen-containing solvents (e.g., benzonitrile, N-methyl-2-pyrrolidinone, dimethylformamide) results in the formation of this compound.

- The presence of alkali metal bromides (e.g., lithium bromide) enhances the reaction efficiency.

- Reaction times can be as short as 3 hours at higher temperatures.

3.3 Reaction Conditions and Results

Solvent and Catalyst Effects

- Solvents: Polar aprotic solvents with nitrogen atoms (benzonitrile, N-methyl-2-pyrrolidinone, DMF) are preferred for higher reaction rates and yields.

- Catalysts: Cuprous cyanide or cuprous bromide are typically used, sometimes in combination with alkali metal bromides to enhance catalytic activity.

- Phase Transfer Catalysts: Quaternary ammonium salts improve cyanide ion transfer in some protocols.

- Temperature: Elevated temperatures (100–200°C) are required to achieve reasonable reaction rates.

Summary Table of Key Preparation Methods

| Method No. | Starting Material | Cyanide Source | Catalyst & Additives | Solvent(s) | Temp (°C) | Time (h) | Yield (%) | Selectivity (%) | Notes |

|---|---|---|---|---|---|---|---|---|---|

| 1 | 3-Bromo-5-nitrobenzotrifluoride | KCN | CuCN (0.1 equiv), phase transfer catalyst | Benzonitrile, acetonitrile, DMSO | 110 | 6 | ~44 | High | Water addition improves yield |

| 2 | 3-Chloro-5-nitrobenzotrifluoride | LiCN | CuBr, LiBr (0.5–2 equiv) | Benzonitrile, NMP, DMF, DMSO | 150–180 | 3–5 | 78 | ~90 | Halogen exchange step often precedes cyanation |

| 3 | 3-Chloro-5-nitrobenzotrifluoride | Cuprous cyanide | Alkali metal bromides | Benzonitrile, DMF | 100–200 | 3–6 | Variable | Variable | Solvent and catalyst ratio critical |

Additional Notes and Considerations

- The reaction medium concentration affects both yield and selectivity; concentrated conditions are generally preferred.

- The use of copper salts reduces the need for large excesses of cyanide and improves reaction specificity.

- The halogen position and nature (bromo vs. chloro) influence the reaction conditions and catalyst choice.

- The presence of electron-withdrawing groups such as nitro and trifluoromethyl enhances the reactivity towards nucleophilic substitution.

Analyse Chemischer Reaktionen

3-Cyano-5-nitrobenzotrifluoride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized by strong oxidants such as nitric acid.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can undergo substitution reactions, such as the replacement of the nitro group with other functional groups.

Common reagents used in these reactions include molecular chlorine, metal salts, and sulfur compounds . Major products formed from these reactions include chlorinated derivatives and other substituted benzotrifluorides .

Wissenschaftliche Forschungsanwendungen

3-Cyano-5-nitrobenzotrifluoride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pesticides and dyes.

Biology: The compound is used in the preparation of antibacterial and anti-tumor drugs.

Medicine: It is utilized in the development of pharmaceuticals with potential therapeutic effects.

Industry: The compound is employed in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Cyano-5-nitrobenzotrifluoride involves its interaction with molecular targets and pathways within biological systems. The compound can exert its effects through various mechanisms, including the inhibition of specific enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

3-Chloro-5-nitrobenzotrifluoride (CAS 401-93-4)

- Molecular Formula: C₇H₃ClF₃NO₂

- Molecular Weight : 225.55 g/mol

- Key Differences: Substitutes -CN with -Cl, reducing electron-withdrawing strength (-Cl is weaker than -CN). Higher molecular weight due to chlorine’s atomic mass. Applications: Likely used in NAS reactions where chlorine acts as a leaving group, unlike the non-leaving -CN in the main compound .

3-Bromo-5-fluoro-4-nitrobenzotrifluoride (CAS 1310914-30-7)

- Molecular Formula: C₇H₂BrF₄NO₂

- Molecular Weight : 287.99 g/mol

- Key Differences :

Amino-Functionalized Derivatives

5-Amino-2-cyanobenzotrifluoride (CAS 654-70-6)

- Molecular Formula : C₈H₅F₃N₂

- Molecular Weight : 190.14 g/mol

- Key Differences: Replaces -NO₂ with -NH₂, converting the electron-withdrawing nitro group to an electron-donating amine. Applications: Used as a building block in dyes or pharmaceuticals, where the amine enables diazotization or coupling reactions .

3-Amino-5-fluorobenzotrifluoride

- Molecular Formula : C₇H₅F₄N

- Key Differences: Lacks both -CN and -NO₂, reducing electrophilicity. Fluorine at the 5-position enhances metabolic stability in drug candidates .

Carboxylic Acid Derivatives

3-Nitro-5-(trifluoromethyl)benzoic Acid (CAS 328-80-3)

- Molecular Formula: C₈H₄F₃NO₄

- Molecular Weight : 235.12 g/mol

- Key Differences :

Hydrazide and Ester Derivatives

3-Fluoro-5-nitrobenzohydrazide Derivatives

- General Formula : C₇H₅FN₃O₂ (varies by substituent)

- Key Differences :

- Incorporates a hydrazide (-CONHNH₂) group, enabling heterocycle synthesis (e.g., triazoles).

- Lacks -CF₃ and -CN, limiting electronic effects compared to the main compound .

Biologische Aktivität

3-Cyano-5-nitrobenzotrifluoride (CAS Number: 100-00-0) is a compound of interest in various fields, particularly in medicinal chemistry and environmental science. This article explores its biological activity, including toxicity, potential therapeutic effects, and relevant case studies.

- Molecular Formula : C8H4F3N2O2

- Molecular Weight : 224.12 g/mol

- Physical State : Liquid

- Density : 1.511 g/mL at 25 °C

- Boiling Point : 222 °C

Toxicity Studies

Research indicates that this compound exhibits significant acute toxicity. It has been classified under hazardous materials due to its potential to cause adverse effects in humans and the environment:

| Toxicity Parameter | Value |

|---|---|

| Acute Toxicity (Oral) | Category 4 |

| Aquatic Toxicity | Acute Category 1, Chronic Category 1 |

Hazard statements associated with this compound include H302 (Harmful if swallowed) and H410 (Very toxic to aquatic life with long-lasting effects) .

Methemoglobinemia Case Studies

A notable case study involving nitrobenzene derivatives, which share structural similarities with this compound, reported instances of methemoglobinemia due to exposure. Symptoms included cyanosis and hemolytic anemia, requiring treatment with methylene blue and supportive care . Although the specific effects of this compound on methemoglobinemia are not well-documented, its chemical structure suggests a potential for similar toxicological profiles.

Potential Therapeutic Applications

While primarily recognized for its toxicity, there is ongoing research into the therapeutic applications of compounds with similar structures. For example, certain nitro compounds have been investigated for their antimicrobial properties. However, specific studies on the therapeutic efficacy of this compound remain limited.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of related compounds. For instance, derivatives such as 3-cyano-4-(5-nitrobenzothienyl)pyridines have shown promise in biological assays, suggesting that modifications to the nitrobenzene structure can yield compounds with varied biological activities .

Q & A

Basic: What synthetic routes are commonly employed for nitro- and cyano-substituted benzotrifluorides?

Nitro and cyano groups are introduced via electrophilic aromatic substitution (EAS) or metal-catalyzed cross-coupling. For example:

- Nitration: A benzotrifluoride precursor (e.g., 3-cyanobenzotrifluoride) is nitrated using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions .

- Cyanation: A nitro-substituted intermediate may undergo nucleophilic substitution with CuCN/KCN in polar aprotic solvents (e.g., DMF) at 80–120°C .

Key considerations: Monitor regioselectivity using TLC/HPLC and optimize stoichiometry to avoid over-nitration .

Advanced: How do electronic effects of substituents (nitro, cyano, trifluoromethyl) influence reactivity in further functionalization?

The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, meta-directing, and enhances the stability of intermediates. The nitro (-NO₂) and cyano (-CN) groups further deactivate the ring, favoring reactions at positions ortho/para to -CF₃ but requiring harsh conditions (e.g., Pd-catalyzed couplings). Computational studies (DFT) can predict charge distribution and reactive sites .

Example: In 3-fluoro-2-nitrobenzotrifluoride, fluorine’s inductive effect increases electrophilicity at C-4, enabling selective Suzuki couplings .

Basic: What analytical techniques are critical for characterizing 3-cyano-5-nitrobenzotrifluoride?

- NMR: ¹⁹F NMR identifies -CF₃ environments (δ ~ -60 to -65 ppm); ¹H/¹³C NMR resolves aromatic protons and cyano/nitro substituents .

- IR: Nitro groups show strong absorptions at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric); cyano peaks appear at ~2240 cm⁻¹ .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]⁺) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported spectroscopic data for structurally similar compounds?

Discrepancies in melting points or spectral peaks often arise from impurities or polymorphic forms. Strategies include:

- Reproducibility checks: Validate synthetic protocols and purity (HPLC ≥98%) .

- Computational validation: Compare experimental IR/NMR with density functional theory (DFT)-simulated spectra .

- Collaborative studies: Cross-reference data from authoritative sources (e.g., NIST Chemistry WebBook) .

Basic: What are the primary research applications of nitro- and cyano-substituted benzotrifluorides?

- Pharmaceuticals: Serve as intermediates for kinase inhibitors or antimicrobial agents (e.g., analogues of 3-chloro-2-fluoro-5-(trifluoromethyl)benzonitrile show bioactivity) .

- Material Science: Fluorinated aromatics enhance thermal stability in polymers .

- Agrochemicals: Nitro/cyano groups improve herbicidal activity via electron-deficient aromatic systems .

Advanced: How can this compound be leveraged in targeted drug discovery?

- Fragment-Based Drug Design (FBDD): Use the compound as a core scaffold for virtual screening. Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities to enzymes like cytochrome P450 .

- Structure-Activity Relationship (SAR): Synthesize derivatives with varying substituents (e.g., -F, -Cl) and compare IC₅₀ values in enzyme inhibition assays .

Advanced: What mechanistic insights govern the stability of this compound under acidic/basic conditions?

- Acidic Conditions: The -CN group hydrolyzes to -COOH in strong acids (e.g., HCl, H₂SO₄), while -NO₂ remains stable.

- Basic Conditions: -CF₃ and -NO₂ resist hydrolysis, but -CN may form amides in aqueous NH₃ .

Experimental validation: Conduct stability studies (pH 1–14, 25–80°C) with LC-MS monitoring .

Basic: What purification methods are optimal for isolating this compound?

- Recrystallization: Use ethanol/water mixtures to exploit solubility differences .

- Column Chromatography: Silica gel with hexane/ethyl acetate (4:1) eluent; monitor by UV at 254 nm .

- Distillation: For high-purity isolates, fractional distillation under reduced pressure (bp ~200–220°C) .

Advanced: How can computational chemistry predict the physicochemical properties of this compound?

- LogP and Solubility: Use QSAR models (e.g., ACD/Labs) to estimate hydrophobicity and bioavailability .

- Reactivity: DFT calculations (Gaussian 16) simulate transition states for nitration/cyanation steps .

Advanced: What strategies mitigate regioselectivity challenges in synthesizing polysubstituted benzotrifluorides?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.